molecular formula C19H14ClN3O2 B2430142 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one CAS No. 1206984-97-5

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one

Cat. No.: B2430142
CAS No.: 1206984-97-5
M. Wt: 351.79
InChI Key: YJBBHZDCOCVXHW-UHFFFAOYSA-N
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Description

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one is a heterocyclic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring and a 4-chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the quinoline core. One common method involves the cyclization of N-acylhydrazones or the reaction of aromatic hydrazides with aromatic aldehydes through dehydrative cyclization of 1,2-diacylhydrazines . Oxidative cyclization can be achieved using various oxidizing agents such as lead tetraacetate, potassium permanganate, and iodobenzenediacetate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of microwave-accelerated solvent-free conditions and the employment of melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce quinoline derivatives with reduced oxadiazole rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one is unique due to the combination of the quinoline core and the 1,2,4-oxadiazole ring, which imparts a distinct set of biological activities and chemical properties. This combination enhances its potential as a multifunctional agent in various fields .

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2/c1-11-3-8-16-14(9-11)17(24)15(10-23(16)2)19-21-18(22-25-19)12-4-6-13(20)7-5-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBBHZDCOCVXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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